

AU-15330: Application Notes and Protocols for Experimental Use

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Compound of Interest

Compound Name: AU-15330

Cat. No.: B15605905

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Abstract

AU-15330 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2] As a bifunctional molecule, **AU-15330** recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation results in widespread chromatin compaction, thereby inhibiting oncogenic transcriptional programs.[1][5] Notably, **AU-15330** has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC), both as a single agent and in combination with other therapies.[6] These application notes provide detailed protocols for the solubilization and preparation of **AU-15330** for both in vitro and in vivo experimental settings, along with a summary of its key biological activities.

Data Presentation

Table 1: Solubility of AU-15330

Solvent System	Use Case	Maximum Solubility	Notes
Dimethyl Sulfoxide (DMSO)	In Vitro	$\geq 100 \text{ mg/mL}$ ($\geq 132.28 \text{ mM}$)	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. [7] Ultrasonic treatment may be required to achieve maximum solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	In Vivo	$\geq 3.5 \text{ mg/mL}$ ($\geq 4.63 \text{ mM}$)	A common formulation for intravenous or intraperitoneal administration.[1]
10% DMSO, 90% (20% SBE- β -CD in saline)	In Vivo	$\geq 3.5 \text{ mg/mL}$ ($\geq 4.63 \text{ mM}$)	An alternative formulation using sulfobutylether- β -cyclodextrin to improve solubility.[1]
10% DMSO, 90% Corn Oil	In Vivo	$\geq 3.5 \text{ mg/mL}$ ($\geq 4.63 \text{ mM}$)	A lipid-based formulation suitable for certain administration routes. [1]
10% 2-hydroxypropyl- β -cyclodextrin (HP β CD) in 5% Dextrose in Water (D5W)	In Vivo	Not explicitly stated, but used for intravenous injection.	AU-15330 is first dissolved in 40% HP β CD and sonicated until clear, then diluted with D5W.[1]

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years	Store under nitrogen and away from moisture. [1]
Stock Solution (in solvent)	-80°C	Up to 2 years	Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen, away from moisture. [6]
Stock Solution (in solvent)	-20°C	Up to 1 year	Stored under nitrogen, away from moisture. [6]

Experimental Protocols

In Vitro Protocol: Preparation of AU-15330 for Cell-Based Assays

Materials:

- **AU-15330** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile cell culture medium appropriate for your cell line
- Vortex mixer
- Sonicator (optional)

Procedure for Preparing a 10 mM Stock Solution:

- **Weighing:** Accurately weigh out the desired amount of **AU-15330** powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 7.56 mg of **AU-15330** (Molecular Weight: 755.93 g/mol).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the **AU-15330** powder in a sterile microcentrifuge tube. For a 10 mM stock, if you weighed 7.56 mg, you would add 1 mL of DMSO.
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
- **Sterilization (Optional):** If required for your specific application, filter the stock solution through a 0.22 μm sterile filter.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[6]

Procedure for Preparing Working Solutions:

- **Thawing:** Thaw a single aliquot of the 10 mM **AU-15330** stock solution at room temperature.
- **Dilution:** Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to make a 10 μM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is recommended to perform intermediate dilutions for accuracy.
- **Application:** Add the diluted **AU-15330** to your cell cultures and proceed with your experimental timeline. Note that the final DMSO concentration in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

In Vivo Protocol: Formulation of AU-15330 for Animal Studies

Important Considerations:

- The optimal formulation may depend on the animal model, administration route, and desired dosing regimen.

- It is recommended to prepare fresh formulations for each day of dosing.[7]
- All procedures should be performed under sterile conditions.

Formulation Method 1: PEG300/Tween-80/Saline Formulation[1]

Materials:

- **AU-15330** powder
- Anhydrous DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator

Procedure:

- Initial Dissolution: Dissolve the required amount of **AU-15330** in DMSO to make a concentrated stock.
- Sequential Addition: In a sterile tube, add the following solvents in order, ensuring the solution is clear after each addition:
 - Add the **AU-15330**/DMSO solution (to a final concentration of 10% of the total volume).
 - Add PEG300 to a final concentration of 40%.
 - Add Tween-80 to a final concentration of 5%.
 - Add sterile saline to make up the final 45% of the volume.

- Mixing: Vortex and sonicate the mixture until a clear and homogenous solution is obtained.
- Administration: The final solution is ready for administration (e.g., intravenous or intraperitoneal injection).

Formulation Method 2: Cyclodextrin-Based Formulation^[1]

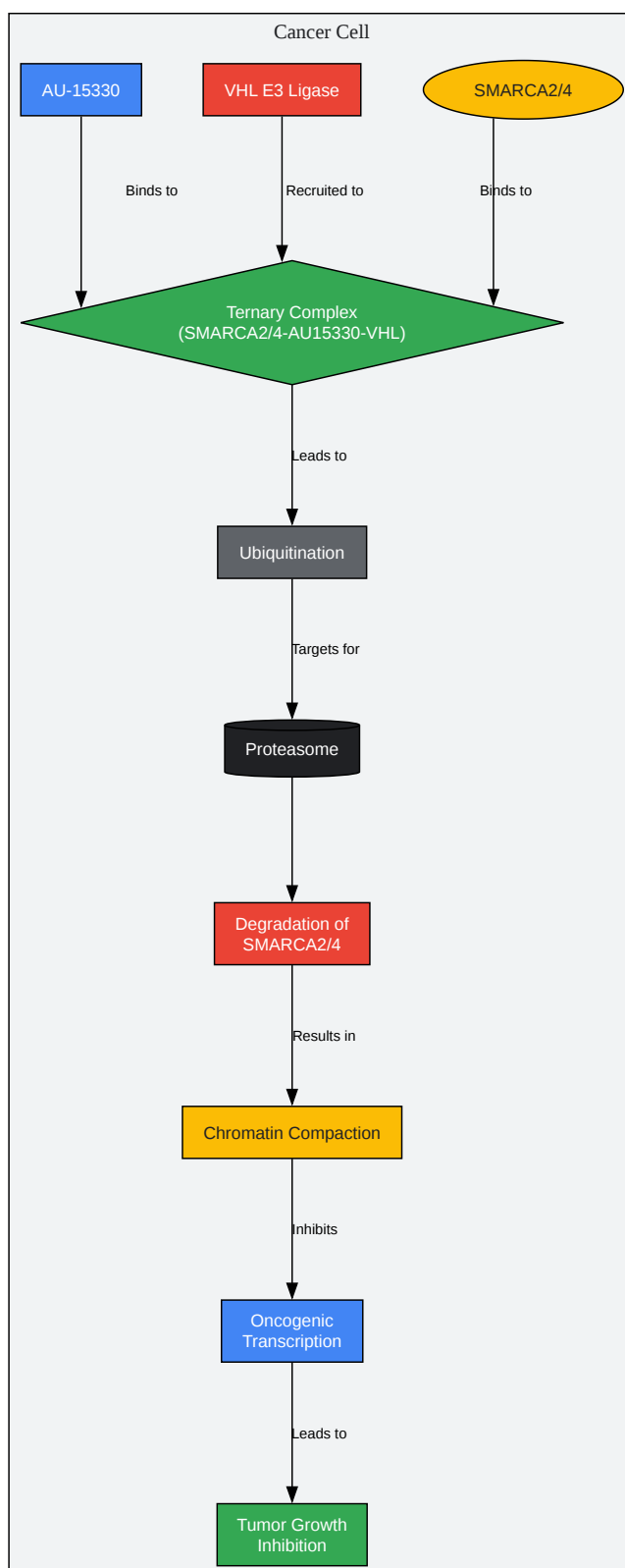
Materials:

- **AU-15330** powder
- 40% 2-hydroxypropyl- β -cyclodextrin (HP β CD) in water
- 5% Dextrose in Water (D5W)
- Sterile tubes
- Sonicator

Procedure:

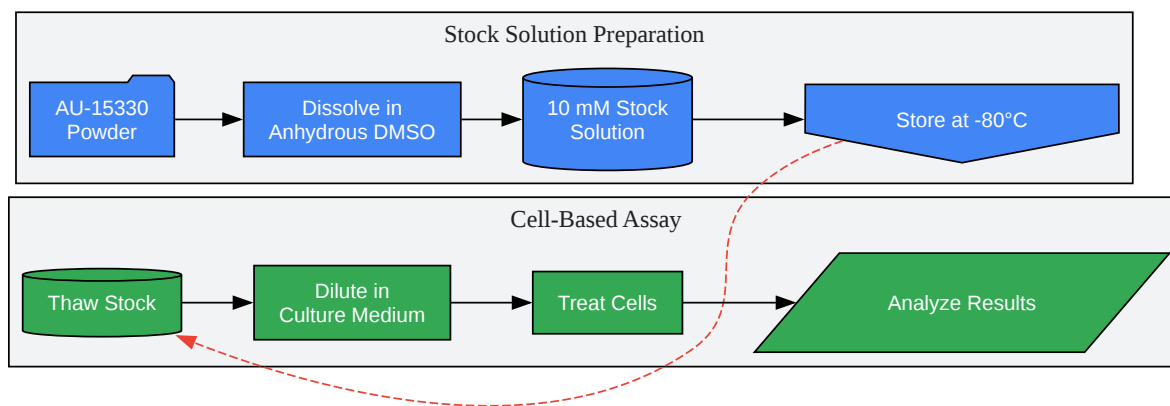
- Dissolution in HP β CD: Mix the required amount of **AU-15330** powder into the 40% HP β CD solution.
- Sonication: Sonicate the mixture until the powder is completely dissolved and the solution is clear.
- Dilution: Dilute the resulting solution with 5% Dextrose in Water (D5W) to achieve a final HP β CD concentration of 10%.
- Administration: The formulation is suitable for intravenous administration, for example, via retro-orbital injection in mice.^[1]

Mandatory Visualization



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Caption: Mechanism of action of **AU-15330** as a PROTAC degrader.



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Caption: Workflow for preparing and using **AU-15330** in vitro.

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